molecular formula C8O2S8 B1280624 Bis(carbonyldithio)tetrathiafulvalene CAS No. 64394-47-4

Bis(carbonyldithio)tetrathiafulvalene

Cat. No.: B1280624
CAS No.: 64394-47-4
M. Wt: 384.6 g/mol
InChI Key: JVSSQMMIVZRMMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(carbonyldithio)tetrathiafulvalene is a useful research compound. Its molecular formula is C8O2S8 and its molecular weight is 384.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochemical Properties and Synthesis

Bis(carbonyldithio)tetrathiafulvalene (CDTTTF) and its derivatives exhibit unique electrochemical properties due to their structural composition. For instance, the synthesis and electrochemical properties of bis(o-xylylphenyldithio)tetrathiafulvalene, bis(1,8-dimethylnaphthalenedithio)tetrathiafulvalene, and bis(2,2′-dimethyl-1, 1'biphenyldithio)tetrathiafulvalene have been explored. These compounds, containing heterocyclic rings of different sizes, exhibit distinct electrochemical behaviors, underscoring the versatile nature of CDTTTF derivatives in electrochemical applications (Meline, Basak, & Elsenbaumer, 1999).

Organic Electronics and Field-Effect Transistors

CDTTTF compounds have shown promising applications in the field of organic electronics, particularly in organic field-effect transistors (OFETs). The synthesis of linear benzene-fused bis(tetrathiafulvalene) compounds and their application in OFETs have been demonstrated. One of these compounds exhibited high mobility, highlighting its potential in advanced electronic devices (Gao et al., 2006).

Photocyclodimerization and Crystal Engineering

The photocyclodimerization of bis(butoxycarbonyl)-substituted tetrathiafulvalene in crystalline states has been studied. This process leads to the formation of complex structures like a “cage product,” which are of interest in the field of crystal engineering and molecular design (Venugopalan & Venkatesan, 1990).

Redox-Active Ligands in Coordination Chemistry

CDTTTF derivatives have been used to create redox-active ligands in coordination chemistry. For example, rhenium(I) tricarbonyl mono- and dinuclear complexes with redox-active bis(pyrazole)–tetrathiafulvalene ligands were synthesized and characterized. These complexes displayed sequential oxidation processes and suggested electronic interactions between the TTF cores, which are crucial for understanding the redox behavior in coordination compounds (Xiong et al., 2012).

Mechanism of Action

Target of Action

Bis(carbonyldithio)tetrathiafulvalene, also known as 2,2’-Bis(1,3,4,6-tetrathiapentalene-5-one), is a derivative of Tetrathiafulvalene (TTF) . TTF is a well-known molecule that exhibits outstanding redox properties and a remarkable electron donor character . Therefore, the primary targets of this compound are likely to be electron acceptors in various chemical reactions.

Mode of Action

As an electron donor, this compound can donate electrons to electron acceptors in chemical reactions . This electron transfer can result in the formation of new chemical bonds and the initiation of various chemical reactions.

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be room temperature .

Biochemical Analysis

Biochemical Properties

Bis(carbonyldithio)tetrathiafulvalene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with thiol groups in proteins, forming stable complexes that can be used to study protein structure and function . The nature of these interactions is primarily based on the formation of covalent bonds between the sulfur atoms in this compound and the thiol groups in proteins .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can inhibit the activity of certain enzymes involved in cell signaling, leading to changes in gene expression and alterations in cellular metabolism . These effects can be observed in different cell types, including cancer cells, where this compound has been shown to induce apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes, inhibiting their activity and leading to changes in cellular processes . For instance, this compound can inhibit the activity of proteases, enzymes that break down proteins, by forming covalent bonds with their active sites . This inhibition can result in the accumulation of proteins and subsequent changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, this compound can modulate cellular processes without causing significant toxicity . At high doses, this compound can induce toxic effects, including cell death and tissue damage . Threshold effects have been observed, where a certain dosage is required to elicit a biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism . This compound can affect metabolic flux and metabolite levels by inhibiting key enzymes in metabolic pathways . For example, this compound can inhibit the activity of enzymes involved in glycolysis, leading to changes in glucose metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . This compound can bind to specific transporters that facilitate its movement across cell membranes . Additionally, this compound can accumulate in certain cellular compartments, affecting its localization and activity .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles within the cell, where it exerts its effects . For example, this compound can be localized to the mitochondria, where it can affect mitochondrial function and cellular energy production .

Properties

IUPAC Name

2-(5-oxo-[1,3]dithiolo[4,5-d][1,3]dithiol-2-ylidene)-[1,3]dithiolo[4,5-d][1,3]dithiol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8O2S8/c9-7-15-3-4(16-7)12-1(11-3)2-13-5-6(14-2)18-8(10)17-5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVSSQMMIVZRMMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C2SC3=C(S2)SC(=O)S3)SC4=C(S1)SC(=O)S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8O2S8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80465638
Record name 5-(5-Oxo-2H,5H-[1,3]dithiolo[4,5-d][1,3]dithiol-2-ylidene)-2H,5H-[1,3]dithiolo[4,5-d][1,3]dithiol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64394-47-4
Record name 5-(5-Oxo-2H,5H-[1,3]dithiolo[4,5-d][1,3]dithiol-2-ylidene)-2H,5H-[1,3]dithiolo[4,5-d][1,3]dithiol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(carbonyldithio)tetrathiafulvalene
Reactant of Route 2
Bis(carbonyldithio)tetrathiafulvalene
Reactant of Route 3
Bis(carbonyldithio)tetrathiafulvalene
Reactant of Route 4
Bis(carbonyldithio)tetrathiafulvalene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.